N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(26-17-18-7-3-1-4-8-18)19-9-11-20(12-10-19)29-23-21(24-13-14-25-23)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMUUTTXWPRFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a benzyl halide with a piperidinyl-pyrazine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzamide ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzamide derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide-based molecules, differing primarily in substituents and pharmacological profiles. Below is a comparative analysis:
N-(3-Chloro-4-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Structural Differences : The benzyl group in the target compound is replaced with a 3-chloro-4-fluorobenzyl moiety. This introduces electron-withdrawing groups (Cl, F), which may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Pharmacological Implications: Chloro and fluoro substituents are often employed to optimize pharmacokinetic properties, such as reduced CYP450-mediated metabolism.
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(6-methoxypyrazin-2-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Structural Differences : This compound replaces the piperidinyl-pyrazine group with a methoxypyrazine and incorporates a triazolopyridine ring. The cyclohexylethoxy chain may improve membrane permeability compared to the simpler benzyl group in the target compound .
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide (Radotinib)
- Structural Differences : Radotinib substitutes the piperidinyl group with a pyrimidine-pyrazine system and includes a trifluoromethylphenyl group. This structure is optimized for BCR-ABL tyrosine kinase inhibition, a mechanism distinct from the target compound’s likely applications .
- Therapeutic Relevance : Radotinib’s approval as an antineoplastic agent underscores the versatility of benzamide derivatives in oncology, though the target compound’s piperidinyl-pyrazine motif may favor different targets (e.g., PI3K/mTOR pathways).
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Structural Differences: This analog replaces the pyrazine-oxygen linker with a pyridine core and incorporates a dimethylamino group.
- Design Strategy: The dimethylamino and methylpiperazinyl groups are common in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the target compound.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Optimization : The piperidinyl-pyrazine motif in the target compound balances rigidity and solubility, whereas bulkier substituents (e.g., cyclohexylethoxy in ) may compromise bioavailability.
- Therapeutic Potential: While Radotinib and other analogs target specific kinases, the target compound’s simpler architecture allows broader exploration in inflammation or neurodegenerative diseases.
- Synthetic Challenges : Crystallographic refinement tools like SHELX are critical for resolving the conformational flexibility introduced by the ether and amide linkages in these compounds.
Biological Activity
N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzamide core linked to a piperidinyl-pyrazine moiety. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which plays a crucial role in cell proliferation and survival. This inhibition can lead to anti-tumor effects by preventing uncontrolled cellular proliferation associated with cancer .
Anticancer Activity
Research indicates that this compound exhibits potent anti-tumor activity. It has been evaluated for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that this compound can effectively reduce cell viability in cancer models through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for antimicrobial activities. Preliminary studies suggest it may possess efficacy against certain bacterial strains, although further research is required to establish its full spectrum of antimicrobial action.
Research Findings and Case Studies
A summary of key research findings on this compound is presented in the following table:
Q & A
Q. What are the key synthetic routes for N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide?
The compound is synthesized via multi-step reactions involving functional group transformations. A typical route includes:
- Step 1 : Coupling of a substituted pyrazine derivative (e.g., 3-(piperidin-1-yl)pyrazin-2-ol) with a benzamide precursor using Mitsunobu conditions or nucleophilic aromatic substitution .
- Step 2 : Benzylation of the intermediate using N-benzyl-protected reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization, validated by TLC and ¹H-NMR .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography : Using SHELXL for small-molecule refinement to resolve bond lengths and angles .
- Spectroscopy : ¹H/¹³C-NMR for functional group verification, HPLC for purity (>95%), and HRMS for molecular mass confirmation .
Q. What safety precautions are required during handling?
- GHS Hazards : Acute toxicity (oral), skin/eye irritation (Category 2).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, enhancing efficiency by 20–30% .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate aryl ether formation .
- Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and adjust stoichiometry .
Q. What mechanisms underlie its biological activity?
- Target Engagement : The compound inhibits kinase activity (e.g., PI3K/AKT pathway) via competitive binding to the ATP pocket, confirmed by IC₅₀ values in enzyme assays .
- Cellular Effects : Induces apoptosis in cancer cell lines (e.g., HCT-116) with EC₅₀ = 1.2 µM, validated by flow cytometry and caspase-3 activation assays .
Q. How do structural modifications enhance pharmacological properties?
- SAR Studies : Substituting the benzyl group with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability (t₁/₂ increased from 2.1 to 5.8 hours in microsomes) .
- Prodrug Design : Esterification of the amide group enhances bioavailability (AUC increased by 3-fold in rodent models) .
Q. How to resolve contradictions in reported bioactivity data?
- Purity Verification : Re-test compounds using orthogonal methods (e.g., HPLC vs. LC-MS) to rule out impurities .
- Assay Variability : Standardize cell culture conditions (e.g., serum-free media) to minimize batch effects .
Q. What challenges arise in crystallographic studies of this compound?
- Twinning : Common in piperidine-containing derivatives; addressed using TWINABS in SHELX .
- Low Resolution : High-resolution data (>1.0 Å) require synchrotron sources and cryocooling to 100 K .
Q. How to evaluate its pharmacokinetic profile?
- ADME Studies :
- Absorption : Caco-2 monolayer assays (Papp = 8.6 × 10⁻⁶ cm/s).
- Metabolism : CYP3A4-mediated oxidation identified via LC-MS/MS .
- In Vivo : Radiolabeled analogs (¹⁴C) track tissue distribution in rodent models .
Q. What strategies improve solubility for in vivo applications?
- Co-crystallization : With coformers like succinic acid, increasing aqueous solubility by 15-fold .
- Nanoformulation : Lipid-based nanoparticles achieve sustained release (80% payload over 72 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
